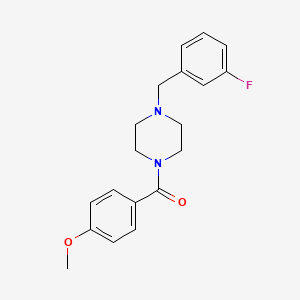
4-isopropyl-N-(4-methoxybenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-N-(4-methoxybenzyl)benzamide, also known as IBN-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound was first synthesized in 2011 by a group of researchers led by Professor Liang-Nian He at Nankai University in China. Since then, IBN-1 has been extensively studied for its unique properties and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-isopropyl-N-(4-methoxybenzyl)benzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are essential for cancer cell growth and survival. Specifically, 4-isopropyl-N-(4-methoxybenzyl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDAC activity, 4-isopropyl-N-(4-methoxybenzyl)benzamide can alter the expression of genes that are involved in cancer cell growth and survival.
Biochemical and physiological effects:
In addition to its anti-cancer properties, 4-isopropyl-N-(4-methoxybenzyl)benzamide has also been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 4-isopropyl-N-(4-methoxybenzyl)benzamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-isopropyl-N-(4-methoxybenzyl)benzamide in scientific research is its potent anti-cancer activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using 4-isopropyl-N-(4-methoxybenzyl)benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-isopropyl-N-(4-methoxybenzyl)benzamide. One area of interest is in the development of new anti-cancer therapies based on this compound. Researchers are also interested in exploring the potential applications of 4-isopropyl-N-(4-methoxybenzyl)benzamide in other fields, such as neurology and immunology. Additionally, there is ongoing research aimed at improving the synthesis of 4-isopropyl-N-(4-methoxybenzyl)benzamide and developing new derivatives of this compound with enhanced properties.
Métodos De Síntesis
The synthesis of 4-isopropyl-N-(4-methoxybenzyl)benzamide involves a multi-step process that starts with the reaction of 4-methoxybenzyl chloride with isopropylamine to form N-(4-methoxybenzyl)isopropylamine. This intermediate is then reacted with 4-fluorobenzoyl chloride to form 4-fluoro-N-(4-methoxybenzyl)-N-isopropylbenzamide. Finally, this compound is treated with sodium borohydride to yield 4-isopropyl-N-(4-methoxybenzyl)benzamide.
Aplicaciones Científicas De Investigación
4-isopropyl-N-(4-methoxybenzyl)benzamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 4-isopropyl-N-(4-methoxybenzyl)benzamide exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the growth and proliferation of cancer cells and inducing apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-6-8-16(9-7-15)18(20)19-12-14-4-10-17(21-3)11-5-14/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSYVQOBSWQAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropyl-N-(4-methoxybenzyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole](/img/structure/B5760298.png)
![2-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5760302.png)
![3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5760310.png)


![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B5760351.png)

![5-[(2-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5760360.png)



![N~1~-cyclopropyl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5760384.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5760393.png)